molecular formula C18H17F2N3O2S B2461252 (4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2,5-dimethylfuran-3-yl)methanone CAS No. 1171574-06-3

(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2,5-dimethylfuran-3-yl)methanone

Cat. No.: B2461252
CAS No.: 1171574-06-3
M. Wt: 377.41
InChI Key: NFTJWKVLOPUMMO-UHFFFAOYSA-N
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Description

(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2,5-dimethylfuran-3-yl)methanone is a useful research compound. Its molecular formula is C18H17F2N3O2S and its molecular weight is 377.41. The purity is usually 95%.
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Properties

IUPAC Name

[4-(4,6-difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2,5-dimethylfuran-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2N3O2S/c1-10-7-13(11(2)25-10)17(24)22-3-5-23(6-4-22)18-21-16-14(20)8-12(19)9-15(16)26-18/h7-9H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFTJWKVLOPUMMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CCN(CC2)C3=NC4=C(C=C(C=C4S3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2,5-dimethylfuran-3-yl)methanone is a heterocyclic organic molecule that has garnered significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological activity, and mechanisms of action, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H17F2N3O2SC_{18}H_{17}F_2N_3O_2S, with a molecular weight of 377.4 g/mol. Its structure incorporates a difluorobenzo[d]thiazole moiety linked to a piperazine ring and a dimethylfuran group, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₈H₁₇F₂N₃O₂S
Molecular Weight377.4 g/mol
CAS Number1171574-06-3

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the benzothiazole core through reactions involving appropriate reagents and subsequent coupling with piperazine. The final step usually incorporates the dimethylfuran moiety through carbonyl chemistry.

Anticancer Properties

Research indicates that compounds similar to This compound exhibit significant antiproliferative effects against various cancer cell lines. In a study evaluating thiazole derivatives, several compounds demonstrated high inhibition rates against tumor cell lines, suggesting that this compound may also possess similar anticancer properties .

The proposed mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors. For instance, compounds with structural similarities have been shown to act as competitive inhibitors of tyrosinase (TYR), an enzyme involved in melanin production. Docking studies suggest that these compounds bind effectively within the active site of TYR, inhibiting its activity without inducing cytotoxic effects on normal cells .

Case Studies and Research Findings

  • Tyrosinase Inhibition : A related study demonstrated that certain piperazine derivatives exhibited competitive inhibition against Agaricus bisporus tyrosinase with IC50 values significantly lower than traditional inhibitors . This suggests that the compound may also inhibit TYR effectively.
  • Antitumor Activity : In vitro studies on thiazole derivatives revealed promising results against breast and lung cancer cell lines. The most potent compounds showed high inhibition rates towards specific kinases involved in tumor progression .
  • Pharmacological Profiles : The pharmacological profiles of similar compounds indicate potential applications in treating inflammatory diseases and infections due to their ability to modulate biological pathways .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzothiazole derivatives, including those similar to (4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2,5-dimethylfuran-3-yl)methanone. These compounds have shown significant activity against various bacterial strains, including Mycobacterium tuberculosis. The binding affinity of these compounds to protein targets such as DprE1 indicates their potential as anti-tubercular agents .

Anticancer Properties

Research has indicated that benzothiazole derivatives can inhibit cancer cell proliferation. The compound's structure allows it to interact with multiple biological targets, which is crucial for developing new anticancer therapies. Studies suggest that modifications in the benzothiazole framework enhance the cytotoxicity against a range of cancer cell lines .

Neurological Effects

Compounds with a piperazine moiety have been studied for their neuropharmacological effects. The specific structure of (4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl) suggests potential applications in treating neurological disorders due to its ability to cross the blood-brain barrier and interact with neurotransmitter systems.

Case Studies

StudyCompound TestedTargetActivity
Shaikh et al. (2023)Benzothiazole DerivativesMycobacterium tuberculosisMIC: 100 μg/mL; Inhibition: 99%
Recent ReviewBenzothiazole-based CompoundsVarious Cancer Cell LinesSignificant cytotoxicity observed

These studies underscore the compound's potential in drug development pipelines aimed at combating infectious diseases and cancer.

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